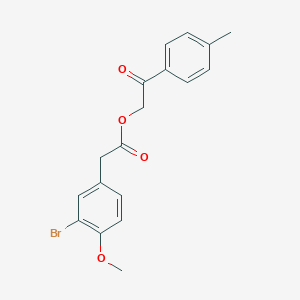
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate (DMTBS) is a sulfonate compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMTBS has been used in various scientific applications, including as a reagent in organic synthesis, a fluorescent probe, and a photoreactive agent.
Mecanismo De Acción
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate acts as a sulfonating agent, which can modify proteins and other biomolecules by adding a sulfonate group. The sulfonate group can alter the charge and hydrophobicity of the molecule, which can affect its function and interaction with other molecules. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can also act as a photoreactive agent, which can crosslink proteins and create covalent bonds between them.
Biochemical and Physiological Effects:
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been shown to have minimal toxicity and does not have any known drug side effects. In vitro studies have shown that 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can modify proteins and other biomolecules, which can affect their function and interaction with other molecules. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has also been shown to have fluorescent properties, which can be used to study protein-ligand interactions and enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has several advantages for lab experiments, including its stability and ease of use. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate is also relatively inexpensive compared to other reagents and probes. However, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has some limitations, including its limited solubility in water and its potential to modify multiple sites on a protein, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate research. One direction is to explore its potential as a photoreactive agent for studying protein-protein interactions and protein structure. Another direction is to investigate its potential as a fluorescent probe for studying enzyme activity and protein-ligand interactions. Additionally, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can be used as a protecting group for alcohols and amines, which can be explored in organic synthesis. Overall, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has potential for a wide range of scientific applications and warrants further research.
Métodos De Síntesis
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can be synthesized by reacting 2,4-dimethylphenol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used in various scientific applications, including as a reagent in organic synthesis, a fluorescent probe, and a photoreactive agent. In organic synthesis, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used as a protecting group for alcohols and amines due to its stability and ease of removal. As a fluorescent probe, 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate has been used to study protein-ligand interactions and enzyme activity. 2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate can also be used as a photoreactive agent to crosslink proteins and study protein-protein interactions.
Propiedades
Nombre del producto |
2,4-Dimethylphenyl 2,4,5-trimethylbenzenesulfonate |
|---|---|
Fórmula molecular |
C17H20O3S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(2,4-dimethylphenyl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H20O3S/c1-11-6-7-16(14(4)8-11)20-21(18,19)17-10-13(3)12(2)9-15(17)5/h6-10H,1-5H3 |
Clave InChI |
WERWKAVESLBABP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)




![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)

